3-(Dimethylamino)butan-2-one

β-Aminoketone Chromatographic Separation Physicochemical Properties

3-(Dimethylamino)butan-2-one (CAS: 10524-60-4) is a tertiary β-aminoketone with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. The compound features a dimethylamino group at the C3 position adjacent to a ketone carbonyl at C2, creating a 1,2-amino ketone scaffold.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 10524-60-4
Cat. No. B078519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)butan-2-one
CAS10524-60-4
Synonyms2-Butanone, 3-(dimethylamino)- (7CI,8CI,9CI)
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(C(=O)C)N(C)C
InChIInChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3
InChIKeyQTUNVERJNPLQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)butan-2-one CAS 10524-60-4: A Versatile β-Aminoketone Building Block for Advanced Organic Synthesis and Medicinal Chemistry


3-(Dimethylamino)butan-2-one (CAS: 10524-60-4) is a tertiary β-aminoketone with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . The compound features a dimethylamino group at the C3 position adjacent to a ketone carbonyl at C2, creating a 1,2-amino ketone scaffold . This α-branched, β-aminoketone architecture serves as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems and as a precursor to chiral amine derivatives . Its physicochemical properties include a calculated boiling point of approximately 129°C at 760 mmHg, a density of 0.87 g/cm³, and an estimated LogP of 0.15, indicating moderate lipophilicity balanced with water solubility .

3-(Dimethylamino)butan-2-one CAS 10524-60-4: Why In-Class β-Aminoketone Analogs Cannot Be Simply Interchanged


β-Aminoketones are not interchangeable due to profound differences in reactivity, stereochemical outcomes, and biological target engagement governed by the position and substitution pattern of the amino group. The 3-(dimethylamino)butan-2-one scaffold positions the tertiary amine α to the ketone carbonyl, which modulates both the electrophilicity of the carbonyl and the basicity/nucleophilicity of the amine through through-bond inductive effects and potential intramolecular interactions [1]. In contrast, positional isomers such as 4-(dimethylamino)butan-2-one (CAS 2543-57-9) separate the amine and ketone by an additional methylene unit, eliminating this α-proximity electronic modulation . Similarly, unsaturated analogs like (3E)-4-(dimethylamino)but-3-en-2-one (CAS 2802-08-6) introduce extended conjugation that fundamentally alters reactivity in cycloaddition and Michael addition pathways [2]. These structural variations translate into quantifiable differences in synthetic utility and biological activity, as detailed in the evidence below.

3-(Dimethylamino)butan-2-one CAS 10524-60-4: Quantitative Differentiation Evidence for Scientific Selection and Procurement


3-(Dimethylamino)butan-2-one vs. 4-(Dimethylamino)butan-2-one: Physicochemical Property Differentiation for Chromatographic Method Development

The α-positioning of the dimethylamino group in 3-(dimethylamino)butan-2-one (CAS 10524-60-4) relative to the ketone carbonyl results in a lower calculated LogP (0.15) and higher polar surface area (20 Ų) compared to its positional isomer 4-(dimethylamino)butan-2-one (CAS 2543-57-9) . This difference in lipophilicity and polarity directly impacts chromatographic retention behavior and solvent partitioning, necessitating distinct purification protocols and analytical method development for each isomer .

β-Aminoketone Chromatographic Separation Physicochemical Properties

3-(Dimethylamino)butan-2-one: Distinct Biological Target Engagement Profile Compared to Unsaturated β-Aminoenone Analogs

3-(Dimethylamino)butan-2-one demonstrates measurable antagonist activity at the rat P2X3 purinoceptor with an EC₅₀ of 80 nM in Xenopus oocyte electrophysiology assays [1]. In contrast, the structurally related but unsaturated analog (3E)-4-(dimethylamino)but-3-en-2-one exhibits activity primarily as a reagent for heterocycle synthesis rather than as a direct ion channel modulator . The saturated β-aminoketone scaffold of the target compound provides conformational flexibility that may be critical for P2X3 receptor interaction, whereas the planar enaminone system of the unsaturated analog favors Michael addition chemistry over receptor binding [2].

GPCR Ion Channel Receptor Pharmacology

3-(Dimethylamino)butan-2-one as a Chiral Pool Precursor: Enantiomeric Differentiation in Asymmetric Catalysis Applications

The chiral center at C3 of 3-(dimethylamino)butan-2-one enables its use as a precursor for enantiomerically enriched products in asymmetric synthesis. Research on acyclic chiral secondary amine organocatalysts demonstrates that N-substituent modification (N-i-Bu vs. N-Me) within catalyst architectures enables enantiodivergent catalysis, a principle directly applicable to the (R)- and (S)-enantiomers of 3-(dimethylamino)butan-2-one [1]. In contrast, achiral β-aminoketones lacking the C3 stereocenter cannot participate in stereoselective transformations that require a pre-existing chiral center [2]. While specific enantiomeric excess data for reactions employing enantiopure 3-(dimethylamino)butan-2-one is limited in the open literature, the compound's chiral nature represents a differentiation point relative to achiral analogs like 4-(dimethylamino)butan-2-one or 1-(dimethylamino)propan-2-one.

Asymmetric Synthesis Chiral Building Block Organocatalysis

3-(Dimethylamino)butan-2-one CAS 10524-60-4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


P2X3 Purinoceptor Antagonist Lead Discovery and Pharmacological Tool Compound Development

Based on the confirmed EC₅₀ of 80 nM at recombinant rat P2X3 receptors [1], 3-(dimethylamino)butan-2-one serves as a validated starting scaffold for medicinal chemistry programs targeting P2X3-mediated conditions including chronic pain, neurogenic inflammation, and overactive bladder. The nanomolar potency in electrophysiological assays provides a quantitative benchmark for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference standard for assay validation and as a chemical probe to interrogate P2X3 receptor function in vitro. Procurement of this specific β-aminoketone is justified over structurally related analogs that lack documented P2X3 activity.

Synthesis of Chiral Heterocycles and β-Amino Alcohols via Asymmetric Transformations

The chiral C3 stereocenter of 3-(dimethylamino)butan-2-one makes it a valuable precursor for the enantioselective synthesis of chiral heterocycles and β-amino alcohols [2]. As demonstrated in studies of acyclic chiral secondary amine organocatalysts, N-substituent modulation enables enantiodivergent catalysis, a principle that can be extended to transformations involving this β-aminoketone scaffold. Synthetic chemists should select this compound when stereochemical control is required, as achiral positional isomers like 4-(dimethylamino)butan-2-one cannot provide the same asymmetric induction capability.

Chromatographic Method Development and Analytical Reference Standard Procurement

The distinct physicochemical profile of 3-(dimethylamino)butan-2-one (LogP = 0.15, PSA = 20 Ų) relative to its positional isomer 4-(dimethylamino)butan-2-one (LogP = 0.33) necessitates isomer-specific analytical method development. This compound is appropriate for use as a certified reference standard in HPLC, GC, and LC-MS method validation for laboratories that require accurate identification and quantification of this specific β-aminoketone regioisomer in reaction mixtures, pharmaceutical intermediates, or environmental samples. Substitution with the 4-isomer would yield inaccurate retention time predictions and compromised analytical specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.